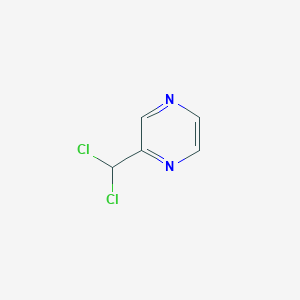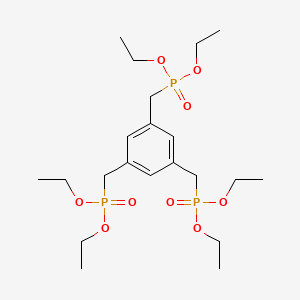
Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) is a complex organic compound characterized by its phosphonate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) typically involves the reaction of benzene-1,3,5-triyltris(methylene)triphosphonic acid with ethylating agents. One common method includes the use of concentrated hydrochloric acid and reflux conditions to facilitate the reaction . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified through recrystallization with a methanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
Scientific Research Applications
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) involves its interaction with various molecular targets. The phosphonate groups can chelate metal ions, making it effective in forming stable complexes with metals. This property is utilized in the synthesis of MOFs and other coordination compounds . The pathways involved include coordination chemistry and ligand exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triyltris(methylene)triphosphonic acid: Similar in structure but lacks the ethyl groups.
(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)triphosphonic acid: Contains additional methyl groups on the benzene ring.
Uniqueness
Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) is unique due to its ethyl groups, which enhance its solubility and reactivity compared to its non-ethylated counterparts. This makes it more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C21H39O9P3 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1,3,5-tris(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C21H39O9P3/c1-7-25-31(22,26-8-2)16-19-13-20(17-32(23,27-9-3)28-10-4)15-21(14-19)18-33(24,29-11-5)30-12-6/h13-15H,7-12,16-18H2,1-6H3 |
InChI Key |
VXMDPGKNXQZYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



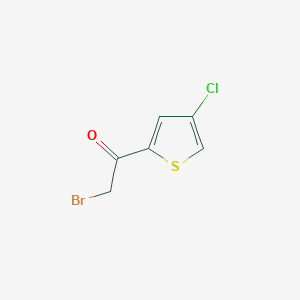




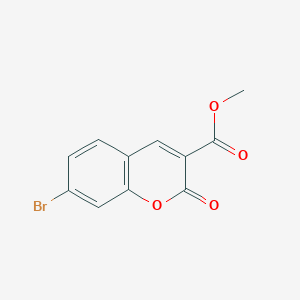
![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
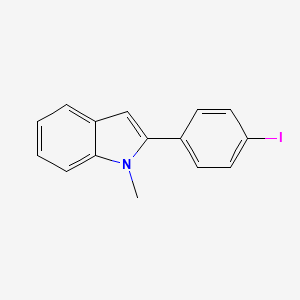

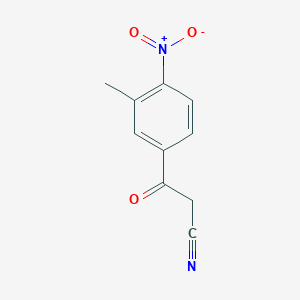
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
